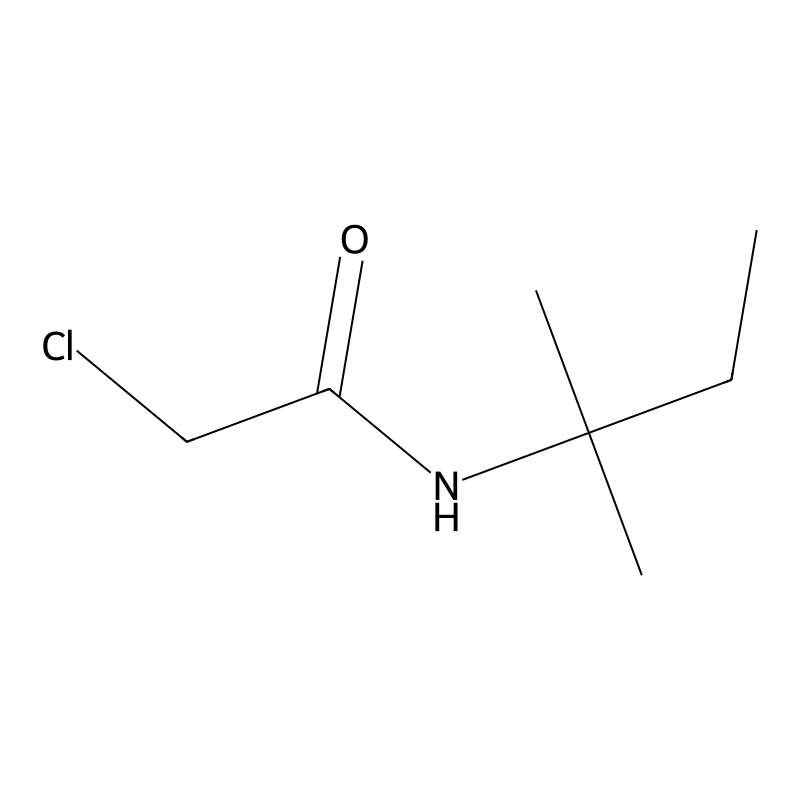2-chloro-N-(1,1-dimethylpropyl)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Chloro-N-(1,1-dimethylpropyl)acetamide is an organic compound with the molecular formula and a molecular weight of approximately 163.645 g/mol. It is classified as a chloroacetamide and has various applications in chemical synthesis and biological research. The compound features a chloro group attached to the second carbon of the acetamide structure, with a branched alkyl group (1,1-dimethylpropyl) connected to the nitrogen atom of the amide functional group .
The reactivity of 2-chloro-N-(1,1-dimethylpropyl)acetamide can be attributed to its electrophilic chloro group, which can participate in nucleophilic substitution reactions. Common reactions include:
- Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines or alcohols.
- Hydrolysis: In the presence of water or aqueous bases, the compound can undergo hydrolysis to yield the corresponding acetamide and hydrochloric acid.
- Formation of Derivatives: The acetamide can react with various reagents to form derivatives that may have enhanced biological activity or altered chemical properties.
Research indicates that 2-chloro-N-(1,1-dimethylpropyl)acetamide exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and may possess anti-inflammatory properties. The presence of the chloro group is believed to enhance its interaction with biological targets, making it a subject of interest in drug discovery and development .
Several methods can be employed to synthesize 2-chloro-N-(1,1-dimethylpropyl)acetamide:
- Direct Chlorination: This method involves chlorinating N-(1,1-dimethylpropyl)acetamide using thionyl chloride or phosphorus trichloride under controlled conditions.
- Acylation Reactions: N-(1,1-dimethylpropyl)amine can be acylated with chloroacetyl chloride in the presence of a base to yield the desired product.
- Alternative Routes: Other synthetic pathways may involve using different chlorinated acetic acid derivatives or employing microwave-assisted synthesis for improved yields and reduced reaction times .
2-Chloro-N-(1,1-dimethylpropyl)acetamide finds applications in various fields:
- Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
- Agricultural Chemicals: The compound may serve as a precursor for agrochemicals.
- Research: It is utilized in proteomics research for labeling biomolecules .
Interaction studies involving 2-chloro-N-(1,1-dimethylpropyl)acetamide focus on its binding affinity to various biological targets. These studies typically employ techniques such as:
- Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
- In Vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.
Such studies are crucial for understanding its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 2-chloro-N-(1,1-dimethylpropyl)acetamide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-N-methylacetamide | C3H6ClNO | Simpler structure; used as a solvent and reagent. |
| 2-Chloro-N-(hydroxymethyl)acetamide | C3H6ClNO2 | Contains a hydroxymethyl group; potential for different reactivity. |
| N-Isopropyl chloroacetamide | C5H10ClNO | Similar alkyl substitution; used in similar applications. |
The uniqueness of 2-chloro-N-(1,1-dimethylpropyl)acetamide lies in its branched alkyl group, which may confer distinct physical and chemical properties compared to its linear counterparts. This structural feature can influence its biological activity and interaction profiles significantly .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








